molecular formula C12H17NO3 B2390104 (R)-Benzyl (4-hydroxybutan-2-yl)carbamate CAS No. 866395-21-3

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate

Cat. No.: B2390104
CAS No.: 866395-21-3
M. Wt: 223.272
InChI Key: ZLDCAJWAPVPCFY-SNVBAGLBSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (4-hydroxybutan-2-yl)carbamate” include a molecular weight of 189.25 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Antimycobacterial Activities

(R)-Benzyl (4-hydroxybutan-2-yl)carbamate derivatives have been synthesized and evaluated for antimycobacterial activities. Certain derivatives, particularly those with free amino groups at C2 and a sulphonamide moiety, showed significant biological activity against M. tuberculosis. The antimycobacterial activity correlated with the lipophilicity of the compounds but not with the electronic effects of the substituents. These findings suggest the potential of this compound derivatives in antimycobacterial treatment, although they were found to be highly cytotoxic against certain cell lines (Moreth et al., 2014).

Enzyme Inhibition

A series of benzyl (4-hydroxybutan-2-yl)carbamate derivatives have been prepared and characterized for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The research indicated strong preferential inhibition of BChE by most compounds, with some being more active than clinically used drugs. These findings suggest the potential use of these derivatives as selective inhibitors for BChE, which could be beneficial in treating diseases where cholinesterase imbalance is a factor (Magar et al., 2021).

Agricultural Applications

Carbendazim and tebuconazole, derived from this compound, are used in agriculture to prevent and control fungal diseases. Research has shown that solid lipid nanoparticles and polymeric nanocapsules can be used as carrier systems, offering advantages like modified release profiles, reduced environmental and human toxicity, and improved transfer to the site of action. These advancements can lead to more effective and safer agricultural practices (Campos et al., 2015).

Synthesis and Structural Studies

Studies have been conducted on the synthesis of this compound derivatives as intermediates in the production of natural products with cytotoxic activity. These intermediates have potential applications in the development of new therapeutic agents. Additionally, structural studies, including X-ray crystallography, provide valuable insights into the molecular conformations and potential reactivity of these compounds (Tang et al., 2014).

Safety and Hazards

The safety information for “tert-Butyl (4-hydroxybutan-2-yl)carbamate” indicates that it has a GHS07 signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Properties

IUPAC Name

benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCAJWAPVPCFY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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